2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate
Description
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in polymer production. This particular compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Properties
CAS No. |
62513-77-3 |
|---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
[2-(2,2-dichloroethenylcarbamoyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-14-11(17)18-8-5-3-2-4-7(8)10(16)15-6-9(12)13/h2-6H,1H3,(H,14,17)(H,15,16) |
InChI Key |
UIQAHLNEPZIWOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C(=O)NC=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate typically involves the reaction of 2,2-dichloroethenyl isocyanate with phenyl methylcarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Ethyl carbamate: Another carbamate ester with distinct uses in the food and beverage industry.
Phenyl carbamate: Similar structure but with different substituents, leading to varied chemical behavior and applications.
Uniqueness
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological systems. Its dichloroethenyl group makes it particularly effective in certain applications, such as enzyme inhibition, where other carbamates may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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